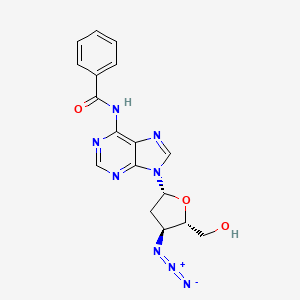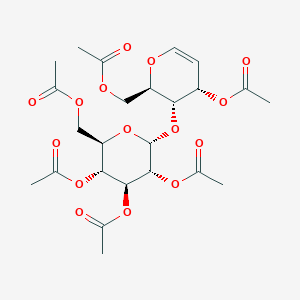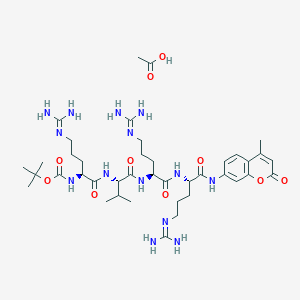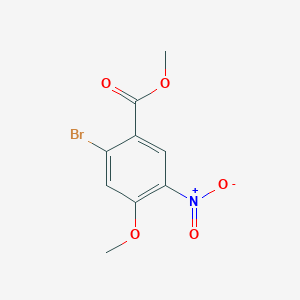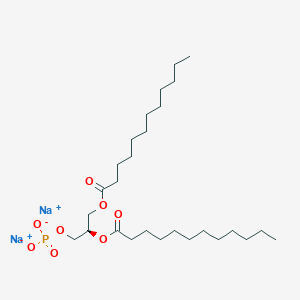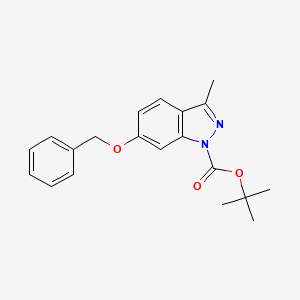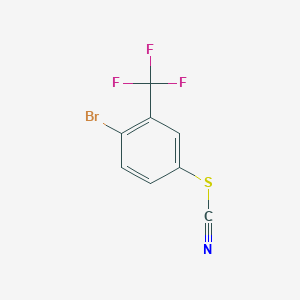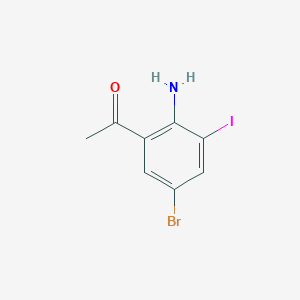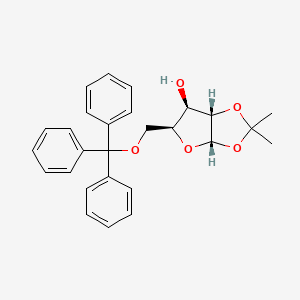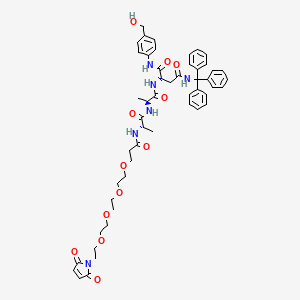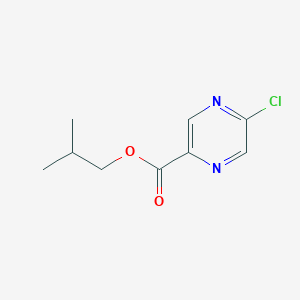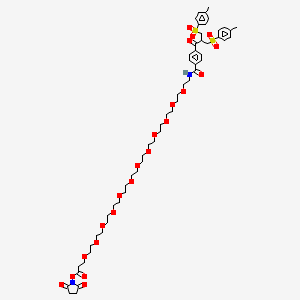
Bis-sulfone-PEG12-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-PEG12-NHS Ester is a highly efficient, hydrophilic bifunctional crosslinking reagent. It features two reactive sulfonyl groups and a N-hydroxysuccinimide ester moiety, allowing for site-specific conjugation to biomolecules such as proteins, peptides, and nucleic acids . This compound is widely utilized for creating advanced drug delivery systems, targeted therapeutics, and bioconjugate vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester typically involves the reaction of polyethylene glycol (PEG) with sulfonyl chloride and N-hydroxysuccinimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester primarily undergoes bis-alkylation reactions. It is selective for the cysteine sulfur atoms from a native disulfide bond. These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody .
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to reduce disulfide bonds. The reactions are typically carried out in aqueous media, with the hydrophilic PEG spacer increasing solubility .
Major Products Formed
The major products formed from these reactions are covalently rebridged disulfide bonds via a three-carbon bridge, leaving the protein structurally intact .
Scientific Research Applications
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-sulfone-PEG12-N-hydroxysuccinimide Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond. This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, maintaining the structural integrity of the protein . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, facilitating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-N-hydroxysuccinimide Ester: Similar in structure but without the polyethylene glycol spacer, making it less hydrophilic and less soluble in aqueous media.
Ms-PEG4-t-butyl Ester: Contains a mesyl group and a t-butyl protecting group, used in substitution reactions.
Uniqueness
Bis-sulfone-PEG12-N-hydroxysuccinimide Ester is unique due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media and enhances its utility in biological and medical applications . This feature distinguishes it from other bis-sulfone compounds that lack the polyethylene glycol spacer.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSAKOWMGLMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N2O22S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
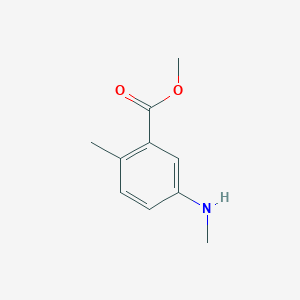
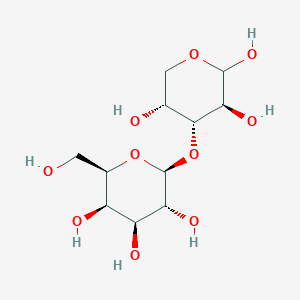
![ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate](/img/structure/B8120338.png)
